N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of the phenylethyl group and the propanamide moiety further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system. Conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Trimethyl Groups: Methylation reactions are employed to introduce the trimethyl groups at specific positions on the furochromene core. Reagents such as methyl iodide (CH₃I) and strong bases like sodium hydride (NaH) are commonly used.
Attachment of the Phenylethyl Group: This step involves the alkylation of the furochromene core with a phenylethyl halide under basic conditions.
Formation of the Propanamide Moiety: The final step includes the amidation reaction where the propanamide group is introduced using reagents like propanoyl chloride (CH₃CH₂COCl) and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the furochromene ring, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that this compound may possess pharmacological properties, such as anti-inflammatory or anticancer activities. Further research is ongoing to explore its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the furochromene core can interact with aromatic residues in the target protein. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}butanamide: Similar structure with a butanamide group instead of propanamide.
N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
N-(2-Phenylethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific combination of functional groups and the furochromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H25NO4 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO4/c1-15-14-29-23-17(3)24-21(13-20(15)23)16(2)19(25(28)30-24)9-10-22(27)26-12-11-18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,26,27) |
InChI Key |
YIQBRYALYIFPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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